molecular formula C6H9BrN4 B577376 N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine CAS No. 1304777-34-1

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine

カタログ番号 B577376
CAS番号: 1304777-34-1
分子量: 217.07
InChIキー: OHZMKMBGWSOESH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine, also known as BmPaC, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. This compound has been found to inhibit the activity of a protein called PRMT5, which is involved in the regulation of gene expression.

作用機序

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine inhibits the activity of PRMT5 by binding to its active site. PRMT5 is a protein arginine methyltransferase that catalyzes the methylation of arginine residues on target proteins. This methylation plays a role in the regulation of gene expression. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the methylation activity of PRMT5, leading to altered gene expression and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have antitumor effects in vitro and in vivo. In addition to its effects on cancer cell proliferation and apoptosis, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the migration and invasion of cancer cells. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially increasing the effectiveness of these treatments.

実験室実験の利点と制限

One advantage of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine is its specificity for PRMT5. This specificity allows for the selective inhibition of PRMT5 without affecting other proteins. However, the low yield of the synthesis method and the limited solubility of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in aqueous solutions can be limiting factors for its use in lab experiments.

将来の方向性

Future research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could focus on improving its synthesis method to increase the yield and solubility of the compound. In addition, further studies could investigate the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in combination with other cancer treatments to enhance their effectiveness. Further research could also explore the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in the treatment of other diseases that involve PRMT5 dysregulation, such as cardiovascular and neurological diseases.
Conclusion:
In conclusion, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has shown potential as a small molecule inhibitor of PRMT5 in cancer research. Its specificity for PRMT5 allows for the selective inhibition of this protein, leading to decreased cancer cell proliferation and increased apoptosis. Further research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could lead to the development of new cancer treatments and the potential use of this compound in the treatment of other diseases.

合成法

The synthesis of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine involves the reaction of 4-bromo-5-methyl-3-nitropyrazole with acetamidine hydrochloride in the presence of a base. The resulting compound is then deprotected to yield N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine. The yield of this synthesis method is relatively low, with a reported yield of 10-20%.

科学的研究の応用

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have potential in the field of cancer research. PRMT5 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the activity of PRMT5, leading to decreased cancer cell proliferation and increased apoptosis. In addition, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

特性

IUPAC Name

N'-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-3-5(7)6(11-10-3)9-4(2)8/h1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZMKMBGWSOESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N=C(C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。